5-Bromo-2-(3-methoxypropylamino)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-13-4-2-3-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPKLFQIZBHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674285 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189482-51-6 | |
| Record name | 5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Condensation Using 2-Bromomalonaldehyde and Amidines
A novel and efficient method involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines. This method is notable for its simplicity, safety, and cost-effectiveness, suitable for scale-up in pharmaceutical production.
-
- 2-Bromomalonaldehyde (0.1 mol) is added to glacial acetic acid with 3A molecular sieves at 0°C.
- The amidine hydrochloride (e.g., 3-methoxypropylamidine hydrochloride for the target compound) in acetic acid is added dropwise over 30 minutes at 80°C.
- The mixture is then heated to 100°C and maintained until the reaction completes (typically 5–8 hours).
- Post-reaction, the mixture is cooled, diluted with water, filtered, washed with ethanol, and purified by extraction with dichloromethane and aqueous sodium hydroxide.
- The organic layer is washed, dried, concentrated, and vacuum-dried to yield the product.
-
- Single-step synthesis reduces reaction time and complexity.
- Uses inexpensive and readily available raw materials.
- Safe reaction conditions without pyrophoric reagents.
- Yields reported for similar compounds range from 33% to 43%, with potential for optimization.
| Parameter | Value |
|---|---|
| 2-Bromomalonaldehyde | 15 g (0.1 mol) |
| Acetic Acid | 150 mL |
| Molecular Sieves (3A) | 2 g |
| Amidine Hydrochloride (example) | 9.4 g (0.1 mol) |
| Reaction Temperature | 80–100 °C |
| Reaction Time | 5 hours |
| Yield (similar pyrimidine) | 43% |
This method can be adapted by substituting the amidine with 3-methoxypropylamidine hydrochloride to synthesize this compound.
Halogenation and Subsequent Nucleophilic Substitution
Another approach involves preparing 5-bromo-2-chloropyrimidine as an intermediate, followed by nucleophilic substitution with 3-methoxypropylamine.
Step 1: Synthesis of 5-Bromo-2-chloropyrimidine
- Starting from 2-hydroxypyrimidine, bromination is achieved by heating with hydrobromic acid catalyzed by hydrogen peroxide.
- The intermediate 5-bromo-2-hydroxypyrimidine is then chlorinated using phosphorus oxychloride in the presence of organic amines (e.g., triethylamine) to afford 5-bromo-2-chloropyrimidine.
- This process is efficient, with yields up to 99% and high purity (>98%), and is suitable for industrial scale.
Step 2: Nucleophilic Substitution
- 5-Bromo-2-chloropyrimidine undergoes nucleophilic substitution with 3-methoxypropylamine under controlled conditions to replace the chlorine atom with the 3-methoxypropylamino group, yielding the target compound.
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- High yield and purity of intermediates.
- Well-established halogenation and substitution chemistry.
- Scalable and industrially viable.
| Parameter | Value |
|---|---|
| 2-Hydroxypyrimidine | 112.1 g (1 mol) |
| Hydrobromic Acid (50%) | 485.5 g |
| Hydrogen Peroxide (50%) | 340 g |
| Reaction Temperature | 30 °C |
| Reaction Time | 14 hours |
| Yield of 5-Bromo-2-hydroxypyrimidine | High (not specified) |
| Phosphorus Oxychloride | 766.7 g (5 mol) |
| Triethylamine | 202.4 g (2 mol) |
| Chlorination Temperature | 50 °C |
| Chlorination Time | 5 hours |
| Yield of 5-Bromo-2-chloropyrimidine | ~99.4% |
This two-step method is adaptable for the preparation of this compound by substitution of the chlorine with the appropriate amine.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| One-step condensation with amidines | 2-Bromomalonaldehyde + Amidines | Cyclocondensation | Simple, safe, low cost, one step | Moderate yield (~40%) |
| Halogenation + nucleophilic substitution | 2-Hydroxypyrimidine + HBr + POCl3 + 3-methoxypropylamine | Bromination, chlorination, substitution | High yield, industrial scale | Multi-step, longer process |
| Direct nucleophilic substitution | 5-Bromo-2-chloropyrimidine + 3-methoxypropylamine | Nucleophilic aromatic substitution | Straightforward, adaptable | Requires pure intermediate |
Research Findings and Practical Notes
The one-step condensation method reduces the synthesis complexity and is preferred for small to medium scale synthesis but may require optimization to improve yields for specific substituents like 3-methoxypropylamino.
The halogenation followed by substitution route offers higher yields and purities, making it suitable for industrial applications.
Safety considerations favor avoiding pyrophoric reagents such as dimethylzinc or trimethylaluminum, which are used in some older methods for pyrimidine substitution.
Post-reaction purification typically involves filtration, solvent extraction, washing with brine, drying, and vacuum concentration to obtain the pure product.
Chemical Reactions Analysis
5-Bromo-N-(3-methoxypropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Reactions
2.1 Synthetic Routes
The synthesis of 5-Bromo-2-(3-methoxypropylamino)pyrimidine can be achieved through various methods, including:
- Palladium-Catalyzed Cross-Coupling Reactions: Such as the Suzuki reaction, which allows for the generation of aryl-substituted derivatives from bromo-pyrimidines.
- Nucleophilic Substitutions: These reactions can lead to the formation of various substituted derivatives, expanding the library of pyrimidine-based compounds.
Table 1: Comparison of Synthesis Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Uses palladium catalysts for cross-coupling | High specificity and yield | Requires expensive catalysts |
| Nucleophilic Substitution | Direct substitution at the bromine site | Simple reaction conditions | May require multiple steps |
Biological Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in drug development. Interaction studies often focus on:
- Binding Affinity: Evaluating how well the compound binds to specific biological targets.
- Mechanism of Action: Investigating how the compound exerts its biological effects at a molecular level.
These studies are essential for determining the therapeutic potential of this compound in treating various diseases.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, related research has demonstrated the efficacy of similar pyrimidine derivatives in various therapeutic areas:
- PI3K/mTOR Inhibitors: Compounds structurally related to pyrimidines have shown promise as dual inhibitors in cancer therapy, particularly by blocking critical signaling pathways involved in cell proliferation and survival .
- Fluorescent Antagonists: Research into fluorescently labeled antagonists based on pyrimidine structures has provided insights into their roles in receptor function and dynamics within living cells .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methoxypropylamino)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the modulation of cellular processes. For example, similar compounds have been shown to inhibit kinase activity and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-2-(3-methoxypropylamino)pyrimidine with key analogs, focusing on substituents, molecular weights, and commercial availability:
Key Differences and Implications
Substituent Reactivity: The 3-methoxypropylamino group in the target compound introduces a secondary amine, enhancing nucleophilicity compared to ether-linked substituents (e.g., methoxy, isopropoxy). This makes it more reactive in cross-coupling reactions or as a precursor for further functionalization .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (246.11 g/mol) compared to 5-bromo-2-methoxypyrimidine (189.01 g/mol) suggests reduced solubility in polar solvents, which could influence formulation strategies .
- The piperidinyloxy analog (274.12 g/mol) has the highest molecular weight in this group, likely due to the bulky piperidine ring .
Biological Activity
5-Bromo-2-(3-methoxypropylamino)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a 3-methoxypropylamino group at the 2-position of the pyrimidine ring. This unique structure may facilitate interactions with various biological targets, making it a candidate for drug development.
1. Anticancer Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 and A549. The mechanism often involves targeting specific enzymes or receptors associated with cancer proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.09 | EGFR inhibition |
| Compound B | A549 | 0.03 | AICARFTase inhibition |
| This compound | TBD | TBD | TBD |
2. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 200 | Moderate |
| S. aureus | 400 | High |
| K. pneumoniae | TBD | TBD |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing the bromine atom for substitution reactions to introduce various functional groups.
- Palladium-Catalyzed Cross-Coupling Reactions : Such as the Suzuki reaction, which can generate diverse aryl-substituted derivatives.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of pyrimidine derivatives and assessed their anticancer potential using the MTT assay on cell lines such as SiHa and Colo-205. The findings indicated that certain derivatives exhibited significantly higher activity compared to established chemotherapeutics like etoposide, suggesting a promising avenue for further research into their efficacy and safety profiles.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The study revealed that increasing concentrations of the compounds enhanced their antibacterial effects, with complete inhibition observed at higher concentrations (800 µg/mL). This study highlights the potential for developing new antimicrobial agents based on the structural framework of pyrimidines.
Q & A
Q. What is the standard synthetic route for 5-Bromo-2-(3-methoxypropylamino)pyrimidine?
The synthesis involves bromination of a pyrimidine precursor using sodium monobromoisocyanurate under controlled conditions. This method ensures selective bromination at the 5-position, achieving yields >70% when reaction parameters (temperature, stoichiometry, and solvent) are optimized. Post-synthesis purification via column chromatography is recommended for isolating the target compound .
Q. Which analytical techniques are critical for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C5, methoxypropylamino at C2).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (258.119 g/mol) and formula (C₉H₁₂BrN₃O).
- InChI key : Use
InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3for structural verification in databases .
Q. What are the key physicochemical properties relevant to its reactivity?
- Molecular weight : 258.119 g/mol.
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water.
- Stability : Sensitive to prolonged UV exposure; store in inert atmospheres at -20°C .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
Q. How to resolve contradictions in reported reactivity of the pyrimidine ring?
Discrepancies in electrophilic substitution behavior (e.g., nitration vs. halogenation) can arise from solvent polarity and substituent electronic effects. To address this:
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
Use ICReDD’s integrated approach:
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) to model transition states.
- Machine learning : Train models on existing pyrimidine reactivity datasets to predict regioselectivity.
- Feedback loops : Refine simulations using experimental data (e.g., yields, byproduct profiles) .
Q. How to functionalize the pyrimidine ring for targeted applications?
- Phosphonylation : React with triethyl phosphite under microwave irradiation (120°C, 30 min) to introduce phosphonate groups at C4 .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (yields ~65–80%) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
